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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonan-2-one

Cat. No.: B1393735 Get Quote

7-Azaspiro[3.5]nonan-2-one is a spirocyclic scaffold of considerable interest in medicinal

chemistry and drug development. Its rigid, three-dimensional structure provides a unique

framework for the design of novel therapeutics, moving away from the traditionally "flat"

molecules that dominate many compound libraries. The incorporation of a cyclobutanone ring

fused to a piperidine moiety creates specific spatial arrangements of functional groups, which

can lead to enhanced potency, selectivity, and improved pharmacokinetic properties for drug

candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the

unambiguous structural elucidation of such molecules. It provides precise information about the

chemical environment, connectivity, and stereochemistry of every atom in the molecular

framework. This guide, written from the perspective of a Senior Application Scientist, offers a

comprehensive overview of the expected ¹H and ¹³C NMR data for 7-Azaspiro[3.5]nonan-2-
one, outlines a robust experimental protocol for data acquisition, and explains the logic behind

the spectral assignment.

Molecular Structure and Predicted NMR
Environments
To interpret the NMR spectra of 7-Azaspiro[3.5]nonan-2-one, a thorough understanding of its

structure and the symmetry of its constituent atoms is paramount. The molecule consists of a

piperidine ring and a cyclobutanone ring sharing a single quaternary carbon atom (the spiro

center).
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Caption: Numbering scheme for 7-Azaspiro[3.5]nonan-2-one.

Based on this structure, we can predict the number of unique signals:

¹H NMR: There are 6 distinct proton environments (C1-H₂, C3-H₂, C5-H₂, C6-H₂, C8-H₂, and

N-H). Due to the spirocyclic nature, the two protons on a single methylene group (e.g., C1)

may be chemically non-equivalent, potentially leading to more complex splitting patterns.

¹³C NMR: There are 7 unique carbon environments (C1, C2, C3, C4, C5, C6, and C8).

Anticipated NMR Spectral Data
While no specific experimental data for the title compound is publicly available, we can predict

the chemical shifts based on established principles and data from analogous structures.[1][2][3]

Protons and carbons adjacent to the electron-withdrawing carbonyl group (C=O) and the

nitrogen atom will be "deshielded" and appear at a higher chemical shift (further downfield).[4]

[5]

Predicted ¹H NMR Data
The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in

7-Azaspiro[3.5]nonan-2-one, assuming a standard solvent like CDCl₃.
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Position
Predicted δ

(ppm)
Multiplicity Integration Rationale

C1-H₂, C3-H₂ 2.5 - 3.2 Multiplet (m) 4H

Protons on the

cyclobutanone

ring, alpha to the

carbonyl group,

are significantly

deshielded.

Complex splitting

is expected due

to geminal and

vicinal coupling.

C6-H₂, C8-H₂ 2.8 - 3.4
Triplet (t) or

Multiplet (m)
4H

Protons alpha to

the piperidine

nitrogen are

deshielded.

C5-H₂ 1.7 - 2.2 Multiplet (m) 4H

Protons beta to

the piperidine

nitrogen,

representing a

standard alkyl

environment.

N-H 1.5 - 3.0
Broad singlet (br

s)
1H

The chemical

shift is variable

and depends on

concentration

and solvent. The

signal will

disappear upon

D₂O exchange.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a clear count of the unique carbon atoms.
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Position Predicted δ (ppm) Rationale

C2 205 - 220

The carbonyl carbon is the

most deshielded carbon and

appears significantly

downfield.[4]

C4 55 - 70

The spiro quaternary carbon is

deshielded due to being

bonded to four other carbons.

C1, C3 45 - 55
Carbons alpha to the carbonyl

group.

C6, C8 40 - 50
Carbons alpha to the

piperidine nitrogen.

C5 30 - 40

Carbon beta to the piperidine

nitrogen, in a typical alkane

region.

Experimental Protocol for NMR Data Acquisition
The following protocol is a self-validating system designed to provide unambiguous structural

confirmation. The inclusion of 2D NMR experiments is critical for validating the assignments

made from 1D spectra.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of 7-Azaspiro[3.5]nonan-2-one and

dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for initial

screening due to its ability to dissolve a wide range of organic compounds.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Acquisition
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¹H NMR:

Spectrometer Frequency: ≥400 MHz.

Pulse Program: Standard single-pulse (zg30).

Number of Scans (NS): 16-32. This provides a good signal-to-noise ratio for a sample of

this concentration.

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.

¹³C NMR:

Spectrometer Frequency: ≥100 MHz (corresponding to a 400 MHz ¹H).

Pulse Program: Proton-decoupled (zgpg30). This ensures that each unique carbon

appears as a single line, simplifying the spectrum.

Number of Scans (NS): 1024-4096. More scans are needed due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay (D1): 2 seconds.

2D NMR Acquisition (for Structural Validation)
To confirm the connectivity and definitively assign each signal, the following 2D experiments

are essential.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal

with the carbon signal to which it is directly attached.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between

protons and carbons that are 2-3 bonds away. This is crucial for identifying the connectivity

around quaternary centers like the spiro carbon (C4) and the carbonyl carbon (C2).
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Caption: Workflow for unambiguous NMR-based structure elucidation.

Data Interpretation and Assignment Logic
The power of this workflow lies in using multi-dimensional data to build the molecule piece by

piece.

HSQC Analysis: The HSQC spectrum will directly link the proton signals to their attached

carbons. For example, the proton signals in the 1.7-2.2 ppm range will correlate with the

carbon signal around 30-40 ppm, confirming their assignment to the C5 position.

COSY Analysis: The COSY spectrum will show correlations between neighboring protons.

We would expect to see a correlation between the protons on C5 and its neighbors on C6

and C8, confirming the piperidine ring structure.

HMBC Analysis: This is the key to assembling the full spirocyclic structure. Key expected

correlations are illustrated below. For instance, the protons on C1 and C3 should show a

correlation to the carbonyl carbon (C2), confirming the cyclobutanone fragment. Crucially,
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protons on C1, C3, C5, and C8 should all show a correlation to the spiro carbon (C4),

unequivocally establishing the spirocyclic linkage.

Caption: Key 2- and 3-bond HMBC correlations for structural validation.

Analysis of Potential Impurities
The synthesis of 7-Azaspiro[3.5]nonan-2-one, likely via a method such as the Staudinger

[2+2] ketene-imine cycloaddition, may result in specific impurities.[6] NMR is an excellent tool

for their detection.

Unreacted Starting Materials: The presence of the imine precursor (derived from a piperidin-

4-one derivative) or the ketene precursor would be readily identifiable by their unique NMR

signals.

Olefinic Impurities: Elimination side-reactions could potentially form olefinic byproducts.

These would be characterized by distinct signals in the vinyl region of the ¹H NMR spectrum

(typically 4.5-6.5 ppm).[6]

Residual Solvents: Signals from common synthesis and purification solvents (e.g.,

dichloromethane, ethyl acetate, hexane) are often present and can be identified using

standard reference tables.

By following the rigorous, multi-faceted protocol described in this guide, researchers and drug

development professionals can confidently determine and validate the structure of 7-
Azaspiro[3.5]nonan-2-one, ensuring the chemical integrity of this valuable synthetic building

block.
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5-nonan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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